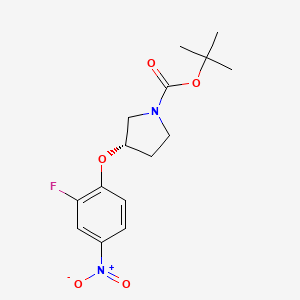

(S)-tert-Butyl 3-(2-fluoro-4-nitrophenoxy)pyrrolidine-1-carboxylate

Description

(S)-tert-Butyl 3-(2-fluoro-4-nitrophenoxy)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring a tert-butyl carbamate protecting group and a 2-fluoro-4-nitrophenoxy substituent. This compound is structurally characterized by a five-membered pyrrolidine ring with stereochemical control at the 3-position (S-configuration). The 2-fluoro-4-nitrophenoxy group introduces electron-withdrawing properties, influencing reactivity and stability, while the tert-butyl carbamate moiety enhances steric protection and metabolic resistance. Such derivatives are commonly employed as intermediates in pharmaceutical synthesis, particularly in the development of protease inhibitors or kinase-targeting agents .

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (3S)-3-(2-fluoro-4-nitrophenoxy)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19FN2O5/c1-15(2,3)23-14(19)17-7-6-11(9-17)22-13-5-4-10(18(20)21)8-12(13)16/h4-5,8,11H,6-7,9H2,1-3H3/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBCFZZURSRZZKF-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)OC2=C(C=C(C=C2)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H](C1)OC2=C(C=C(C=C2)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19FN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201143255 | |

| Record name | 1,1-Dimethylethyl (3S)-3-(2-fluoro-4-nitrophenoxy)-1-pyrrolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201143255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1233860-16-6 | |

| Record name | 1,1-Dimethylethyl (3S)-3-(2-fluoro-4-nitrophenoxy)-1-pyrrolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1233860-16-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl (3S)-3-(2-fluoro-4-nitrophenoxy)-1-pyrrolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201143255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(S)-tert-Butyl 3-(2-fluoro-4-nitrophenoxy)pyrrolidine-1-carboxylate, with the CAS number 1233860-16-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

- Molecular Formula : C15H19FN2O5

- Molecular Weight : 326.32 g/mol

- CAS Number : 1233860-16-6

The compound exhibits a variety of biological activities attributed to its structural features. Notably, the presence of the nitrophenoxy group is crucial for its interaction with biological targets. Preliminary studies suggest that it may function as an inhibitor of specific enzymes or receptors involved in disease pathways, particularly in cancer and neurodegenerative diseases.

Anticancer Properties

Recent research has highlighted the anticancer potential of this compound. In vitro assays indicate that it possesses cytotoxic effects against several cancer cell lines:

These values indicate that the compound is comparable to established anticancer agents, suggesting a potential for further development as a therapeutic agent.

Neuroprotective Effects

In addition to its anticancer activity, there is emerging evidence regarding its neuroprotective properties. Studies have shown that this compound may act as an acetylcholinesterase (AChE) inhibitor, which is significant for treating Alzheimer's disease:

| Compound | IC50 Value (µM) | Target Enzyme |

|---|---|---|

| This compound | 11.55 | AChE |

| Rivastigmine | 11.07 | AChE |

This suggests that the compound could be developed as a novel treatment for cognitive disorders associated with cholinergic dysfunction .

Case Studies

- Cancer Cell Line Studies : In a series of experiments conducted on MCF-7 and HCT-116 cell lines, this compound was found to induce apoptosis through caspase activation pathways, indicating a mechanism similar to that of known chemotherapeutics .

- Neuroprotective Assays : In studies assessing AChE inhibition, the compound demonstrated competitive inhibition profiles comparable to traditional inhibitors like rivastigmine. This positions it as a candidate for further exploration in neurodegenerative disease models .

Scientific Research Applications

Synthesis and Derivatives

The synthesis of (S)-tert-Butyl 3-(2-fluoro-4-nitrophenoxy)pyrrolidine-1-carboxylate typically involves the coupling of pyrrolidine derivatives with nitrophenol compounds. The chirality of the compound is essential for its biological activity, which is often explored through various synthetic routes to obtain analogs with improved efficacy or reduced toxicity.

Scientific Research Applications

-

Medicinal Chemistry

- Anticancer Activity : Research indicates that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. The introduction of the nitro group can enhance the compound's ability to induce apoptosis in tumor cells .

- Antimicrobial Properties : Studies have shown that this compound may possess antimicrobial properties, potentially serving as a lead structure for developing new antibiotics .

-

Pharmacological Studies

- Receptor Binding Studies : The compound has been investigated for its interaction with specific receptors, such as G-protein coupled receptors (GPCRs), which play crucial roles in cellular signaling pathways . Understanding these interactions can lead to the development of new therapeutic agents targeting various diseases.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, providing insights into its potential use as a metabolic modulator .

- Neuroscience

Case Studies

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s key structural motifs include the pyrrolidine ring, tert-butyl carbamate, and substituted phenoxy group. Below is a comparison with structurally related analogs:

Physicochemical Properties

- Stability: The tert-butyl group confers steric protection, but the electron-withdrawing nitro group may accelerate carbamate hydrolysis under basic conditions compared to amino-substituted analogs .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (S)-tert-butyl 3-(2-fluoro-4-nitrophenoxy)pyrrolidine-1-carboxylate, and how can reaction yields be maximized?

- Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution or coupling reactions. For example, tert-butyl pyrrolidine derivatives are often synthesized by reacting activated aromatic substrates (e.g., 2-fluoro-4-nitrophenol) with pyrrolidine intermediates under basic conditions (e.g., K₂CO₃ in DMF). Column chromatography (hexane/EtOAc gradients) is critical for purification . Optimization involves controlling temperature (room temperature to 60°C) and stoichiometry of reactants. Yields can vary (42–78% in analogous syntheses), with higher yields achieved by slow addition of reagents and inert atmosphere .

Q. How can the stereochemical integrity of the (S)-configured pyrrolidine core be confirmed?

- Methodological Answer : Chiral HPLC using columns like Chiralpak IA/IB or AD-H with hexane/isopropanol mobile phases is standard. Polarimetry ([α]D measurements) and circular dichroism (CD) spectroscopy provide complementary data. For example, enantiopure tert-butyl pyrrolidine derivatives often exhibit specific rotations in the range of +15° to +30° (c = 1, CHCl₃) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : and NMR in CDCl₃ or DMSO-d₆ resolve the tert-butyl group (δ ~1.4 ppm, singlet) and pyrrolidine protons (δ 3.0–4.0 ppm). NMR confirms fluorine substitution (δ -110 to -120 ppm) .

- HRMS : Electrospray ionization (ESI) in positive mode with m/z accuracy <5 ppm validates molecular weight (calculated for C₁₅H₁₈FN₂O₅: 341.1154) .

Advanced Research Questions

Q. How does the electronic nature of the 2-fluoro-4-nitrophenoxy group influence reactivity in downstream functionalization?

- Methodological Answer : The electron-withdrawing nitro and fluorine groups activate the aromatic ring for electrophilic substitution but may hinder nucleophilic attacks. Computational studies (DFT at B3LYP/6-31G*) can map electron density to predict sites for cross-coupling (e.g., Suzuki-Miyaura) or reduction (e.g., nitro to amine). Experimental validation via controlled reactions (e.g., catalytic hydrogenation) is advised .

Q. What strategies mitigate racemization during synthetic steps involving the pyrrolidine ring?

- Methodological Answer : Low-temperature reactions (<0°C) and non-polar solvents (e.g., THF, toluene) minimize epimerization. Protecting group selection (e.g., tert-butoxycarbonyl vs. benzyl) impacts stability—Boc groups are less prone to acid/base-induced racemization. Monitoring via time-resolved chiral HPLC ensures stereochemical fidelity .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

- Methodological Answer :

- pH Stability : Incubate the compound in buffers (pH 1–12) at 37°C for 24–72 hours. Analyze degradation products via LC-MS. Boc-protected pyrrolidines are typically stable at pH 4–8 but hydrolyze under strongly acidic/basic conditions .

- Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) determine decomposition temperatures. Store at 4°C in anhydrous environments to prolong shelf life .

Data Contradictions and Resolution

Q. Discrepancies in reported yields for analogous compounds: How can these be reconciled?

- Analysis : Yields for tert-butyl pyrrolidine derivatives vary due to reaction scale, purity of starting materials, and workup methods. For example, small-scale syntheses (e.g., 10 mg) often report lower yields (42%) due to handling losses, while optimized large-scale routes achieve >70% . Reproducibility requires strict control of moisture, oxygen, and catalyst loading (e.g., Pd(PPh₃)₄ in cross-couplings).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.